Ovotransferrin (328-332)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ovotransferrin (328-332) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ovotransferrin (328-332) involves the extraction of ovotransferrin from egg white followed by enzymatic hydrolysis to release the peptide. This method is more cost-effective and scalable compared to synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Ovotransferrin (328-332) primarily undergoes hydrolysis reactions. It is susceptible to degradation by brush border membrane peptidases during transepithelial transport .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin and pepsin.
Coupling Reagents: For synthetic routes, common coupling reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N’-Diisopropylcarbodiimide).
Major Products
The major product formed from the hydrolysis of ovotransferrin is the peptide RVPSL, which retains its biological activity .
Scientific Research Applications
Ovotransferrin (328-332) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and hydrolysis.
Biology: Investigated for its role in cellular transport and permeability across intestinal cell monolayers.
Mechanism of Action
Ovotransferrin (328-332) exerts its effects primarily by inhibiting the angiotensin I-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, the peptide reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . Additionally, it exhibits anti-Cholinesterase activity, which may be beneficial in managing Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Angiotensin-Converting Enzyme Inhibitors: Other peptides and small molecules that inhibit ACE, such as captopril and enalapril.
Cholinesterase Inhibitors: Compounds like donepezil and rivastigmine used in Alzheimer’s disease treatment.
Uniqueness
Ovotransferrin (328-332) is unique due to its dual activity as both an ACE inhibitor and a Cholinesterase inhibitor. This dual functionality makes it a promising candidate for treating both hypertension and neurodegenerative diseases .
Properties
Molecular Formula |
C25H46N8O7 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N8O7/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
IARUETPWBSYXJQ-VMXHOPILSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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